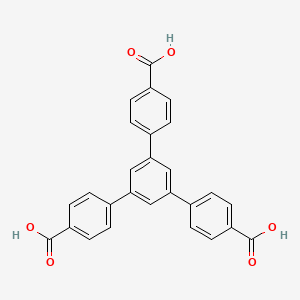

![molecular formula C15H10O6 B1662029 Ácido [1,1'-bifenil]-3,4',5-tricarboxílico CAS No. 677010-20-7](/img/structure/B1662029.png)

Ácido [1,1'-bifenil]-3,4',5-tricarboxílico

Descripción general

Descripción

Biphenyl and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . They exhibit a broad spectrum of bioactivities due to their structural features and electron-rich environment .

Synthesis Analysis

Biphenyl compounds can be synthesized through various chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

The biphenyl molecule consists of two connected phenyl rings . The structure of these compounds can be analyzed using various techniques, including infrared spectroscopy and X-ray photoelectron spectroscopy .Chemical Reactions Analysis

Biphenyl compounds undergo reactions similar to benzene as they both undergo electrophilic substitution reaction . They are also involved in various metalated chemical reactions .Physical And Chemical Properties Analysis

Biphenyl is a solid at room temperature, with a melting point of 69.2 °C and a boiling point of 255 °C . It is insoluble in water but soluble in typical organic solvents .Aplicaciones Científicas De Investigación

Investigación farmacéutica

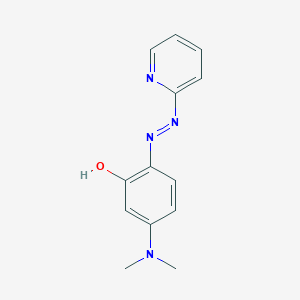

Ácido [1,1’-bifenil]-3,4’,5-tricarboxílico: es un posible precursor para la síntesis de colorantes azo basados en benzidina . Estos colorantes tienen aplicaciones en productos farmacéuticos, donde se pueden usar para desarrollar fármacos con propiedades diagnósticas o terapéuticas. El grupo azo (-N=N-) presente en estos compuestos es significativo para crear moléculas que pueden interactuar con sistemas biológicos, lo que podría conducir a nuevos tratamientos.

Rendimiento de tinción en textiles

El compuesto sirve como bloque de construcción para nuevos colorantes bisazo, que exhiben alta resistencia del color y agotamiento del colorante cuando se utilizan en la tinción de textiles . Sus propiedades estructurales permiten la creación de colorantes con diferentes matices e intensidades, lo que lo hace valioso para los procesos de coloración de telas.

Estudios ambientales

Debido a la presencia del grupo azo y sus derivados, este compuesto se puede usar en estudios ambientales para comprender el impacto de los colorantes azo en los ecosistemas . La investigación puede centrarse en la biodegradación de estos colorantes y sus productos de degradación, contribuyendo a estrategias de control de la contaminación.

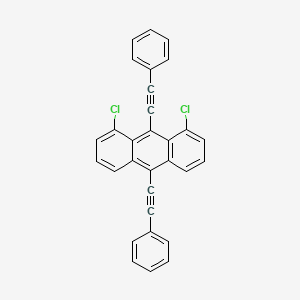

Ciencia de los materiales

En la ciencia de los materiales, el Ácido [1,1’-bifenil]-3,4’,5-tricarboxílico se puede usar para modificar las propiedades de los materiales híbridos inorgánico-orgánicos de perovskita . Estos materiales tienen aplicaciones en fotovoltaica, diodos emisores de luz (LED) y otros dispositivos electrónicos.

Aplicaciones ópticas y tecnológicas

Los derivados del compuesto se pueden estudiar por sus propiedades ópticas, que son cruciales para desarrollar nuevas tecnologías . Esto incluye la creación de materiales avanzados con estabilidad térmica y óptica mejorada para su uso en diversas aplicaciones tecnológicas.

Tratamientos biocidas

Los colorantes azo derivados de este compuesto se pueden utilizar para tratamientos biocidas de materiales textiles . Estas sustancias sirven como antisépticos y tienen aplicaciones en tratamientos antineoplásicos, antidiabéticos y antitumorales, mostrando su importancia medicinal.

Industrias alimentaria y cosmética

Los derivados del Ácido [1,1’-bifenil]-3,4’,5-tricarboxílico se pueden utilizar como colorantes sintéticos en las industrias alimentaria y cosmética . La capacidad de producir una variedad de colores y tonos lo hace adecuado para crear apariencias atractivas del producto.

Mecanismo De Acción

Target of Action

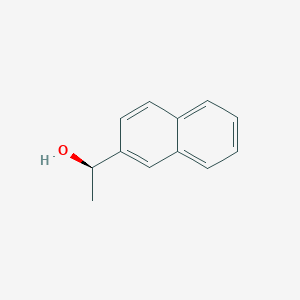

It’s known that this compound is used as a building block for metal organic frameworks (mofs) , which are used in various applications including gas adsorption and separation technologies .

Mode of Action

As a building block for mofs, it likely interacts with metal ions to form a three-dimensional network .

Biochemical Pathways

Its role in the formation of mofs suggests it may influence pathways related to gas adsorption and separation .

Result of Action

Its use in the formation of mofs suggests it plays a crucial role in creating structures with high surface area that can adsorb gases .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-13(17)9-3-1-8(2-4-9)10-5-11(14(18)19)7-12(6-10)15(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZHWGJSWHXPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591764 | |

| Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677010-20-7 | |

| Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3,4',5-tricarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoic acid, 4,4'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1661949.png)

![2-Oxabicyclo[2.2.2]octan-3-one](/img/structure/B1661958.png)